2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide
Description
2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is an acetamide derivative featuring a 3,4-dichlorobenzyl group, an ethyl group, and a free amino moiety.
Properties
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-3-4-9(12)10(13)5-8/h3-5H,2,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYCYIKSJOITDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with ethylamine to form the intermediate 3,4-dichlorobenzyl ethylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzyl derivative.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Less substituted benzyl derivatives.
Substitution: Benzyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.
Biology
The compound has shown promising biological activities:
-
Antimicrobial Activity : It has demonstrated significant inhibition against several bacterial strains:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 6.3 μM Staphylococcus aureus 8.5 μM Pseudomonas aeruginosa 7.2 μM -
Anticancer Activity : In vitro studies against various cancer cell lines have revealed cytotoxic effects:
Cancer Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15.0 A549 (Lung Cancer) 12.5 PC-3 (Prostate Cancer) 10.0
These findings indicate its potential as a candidate for developing new antimicrobial and anticancer agents.
Industry
The compound can be utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives that may possess desirable properties for agricultural applications.
Study on Trypanosoma brucei
Research has highlighted the potential of derivatives similar to this compound in treating Human African Trypanosomiasis (HAT). One notable study showed that certain analogs exhibited an in vitro EC50 as low as against Trypanosoma brucei. These compounds demonstrated significant efficacy in murine models, indicating their potential for therapeutic development in parasitic infections .
Anticancer Screening
Another investigation focused on the anticancer properties of compounds with similar structures to this compound against human cancer cell lines. Results indicated IC50 values ranging from to , underscoring their promise for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and benzyl groups allows the compound to bind to active sites on enzymes, potentially inhibiting their activity. The chlorine atoms on the benzyl group may enhance the binding affinity and specificity of the compound for its target. The ethyl group attached to the acetamide moiety can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
Key Comparisons :
The 3,4-dichlorophenyl ring is twisted 61.8° relative to the thiazole, likely affecting conformational flexibility . Synthesis: Uses EDC-mediated coupling, similar to methods for other acetamides.
2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide (): A positional isomer with chlorine at the 2-position instead of 3,4-dichloro.
- Contains a 2,6-diethylphenyl group and methoxymethyl chain. The bulkier substituents enhance herbicidal activity but reduce solubility compared to the target compound .
The nitro group introduces strong electron-withdrawing effects .
Physicochemical Properties
Notable Trends:
- Chlorine Substitution: 3,4-Dichloro derivatives (target compound, ) exhibit higher molecular weights and lipophilicity compared to mono-chloro analogs ().
- Melting Points : ’s compound has a high melting point (~460 K), likely due to hydrogen-bonded dimerization (N–H⋯N motifs) . The target compound’s melting point is unreported but may be lower due to reduced crystallinity from the ethyl group.
Biological Activity
2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a dichlorobenzyl moiety attached to an ethyl acetamide group, which contributes to its unique biological activity. The presence of the amino group allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties . In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.3 μM |
| Staphylococcus aureus | 8.5 μM |
| Pseudomonas aeruginosa | 7.2 μM |
These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines revealed that it possesses cytotoxic effects:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 10.0 |
The compound's mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cellular processes such as growth and apoptosis.
- Signal Transduction Pathways : The compound influences pathways related to inflammation and cancer progression .
Study on Trypanosoma brucei
In a notable study, derivatives similar to this compound were evaluated for their antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The most potent analogs showed an in vitro EC50 as low as 0.001 μM and demonstrated significant efficacy in murine models .
Anticancer Screening
Another investigation focused on the anticancer properties of the compound against a panel of human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 μM to 20 μM across different cell lines, highlighting their potential for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
